1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
Overview
Description
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is a phenolic compound. Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the methyl ester of 3-(4-hydroxyphenyl)propionic acid was used as a starting material due to its structural similarity to vanillic acid . Another method involved the synthesis process of 1-acetyl-4-(4-hydroxy phenyl) piperazine .Molecular Structure Analysis
The molecular structure of phenolic compounds is defined by the presence of one or more hydroxyl groups directly attached to one or more aromatic rings . The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis
Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . The diverse chemical structure defines their characteristic chemical properties .Physical and Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties .Scientific Research Applications
Supramolecular Self-Assembly
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid has been explored in the context of supramolecular self-assembly. Research has delved into the stereoisomeric forms of cyclopentane derivatives, revealing how intermolecular hydrogen bonds dictate racemic crystal structures. These studies provide insights into the self-assembly patterns of such compounds, which are crucial in understanding molecular interactions in crystallography and material science (Kălmăn et al., 2001).
Novel Patterns in Supramolecular Packing
Further investigations have been conducted on the crystal structures of homologous 2-hydroxy-1-cyclopentanecarboxylic acids, leading to the discovery of new patterns in supramolecular close packing. These findings are significant for the field of crystallography, offering a deeper understanding of molecular arrangements and interactions in solid states (Kălmăn et al., 2002).
Analytical Applications in Lipid Peroxidation Assay
This compound is also relevant in analytical chemistry, particularly in assays measuring lipid peroxidation. It reacts under certain conditions to form chromophores, which are essential in colorimetric assays for studying lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).
Stereoselective Preparation in Organic Chemistry
The compound plays a role in the stereoselective preparation of derivatives, which is a critical aspect of organic synthesis. This process involves radical cyclization or annulation and is essential for creating compounds with specific stereochemical configurations (Abazi et al., 1999).
Synthesis of Structural Analogs of Natural Amino Acids
In the field of medicinal chemistry, this compound has been used in synthesizing structural analogs of natural amino acids. This research is particularly relevant for developing novel therapeutic agents and understanding the structural basis of biological activity (Huddle & Skinner, 1971).
Bioactive Compounds from Marine Fungi
Research has also shown that derivatives of this compound can be isolated from marine fungi. These compounds exhibit significant bioactivities, such as antioxidant properties, which are valuable in pharmaceutical and nutraceutical applications (Xu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . It also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate and the conversion of α-ketoisocaproate to β-hydroxy β-methylbutyrate .
Mode of Action
The compound interacts with its target, HPPD, by undergoing a reaction that involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation . This reaction occurs through a NIH shift, which involves the migration of an alkyl group to form a more stable carbocation .
Biochemical Pathways
The compound affects the tyrosine catabolism pathway . By interacting with HPPD, it influences the conversion of 4-hydroxyphenylpyruvate into homogentisate, a key step in the breakdown of tyrosine . This can have downstream effects on the production of fumarate and acetoacetate, which are important molecules in energy metabolism.
Pharmacokinetics
Related compounds such as 4-hydroxyphenylacetic acid have been shown to exhibit good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with HPPD. By influencing the activity of this enzyme, the compound can affect the breakdown of tyrosine and the subsequent production of fumarate and acetoacetate . This could potentially influence energy metabolism within cells.
Safety and Hazards
Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Biochemical Analysis
Biochemical Properties
1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes such as 4-hydroxyphenylpyruvate dioxygenase, which is involved in the catabolism of aromatic amino acids . This interaction is primarily through hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the enzyme’s active site . Additionally, this compound can influence the activity of other proteins and biomolecules, thereby affecting various biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cholesterol metabolism and lipid accumulation in macrophages . This compound can also impact cell signaling pathways, such as those mediated by the aryl hydrocarbon receptor, which plays a role in immune response and inflammation . These effects highlight the compound’s potential in modulating cellular functions and responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can inhibit the activity of enzymes like 4-hydroxyphenylpyruvate dioxygenase by binding to its active site and preventing substrate access . This inhibition is facilitated by hydrogen bonding and van der Waals forces, which stabilize the compound-enzyme complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in metabolic pathways and gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, at low doses, the compound may enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects . These threshold effects are important for understanding the compound’s safety and efficacy in different experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, the compound can be metabolized by enzymes such as 4-hydroxyphenylpyruvate dioxygenase, leading to the formation of intermediates that participate in further biochemical reactions . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution within cells, thereby influencing its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and its potential effects on cellular processes.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6,13H,1-2,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFJDJWOBAKQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344213 | |
Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91496-64-9 | |
Record name | 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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